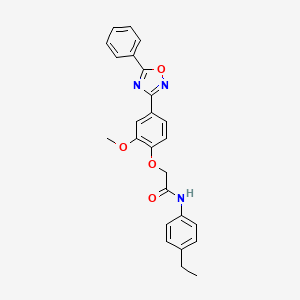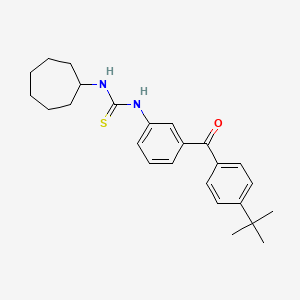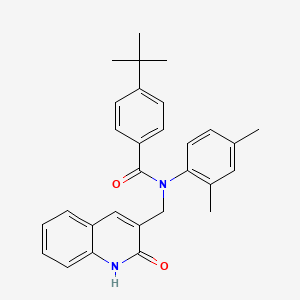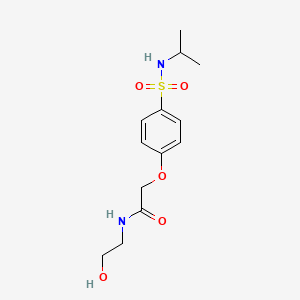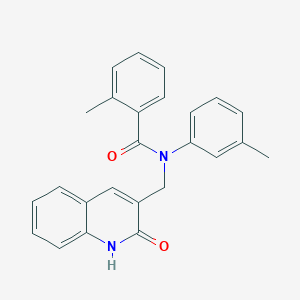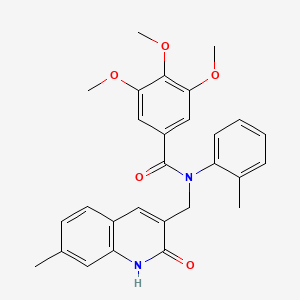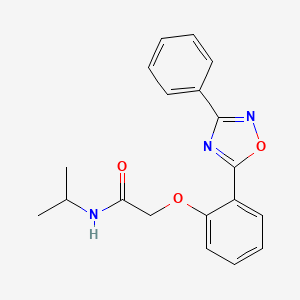
N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as IPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPOP belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but studies have shown that it interacts with multiple targets in cancer cells. This compound has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to activate the caspase cascade, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the HIF-1α transcription factor, which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines. In addition, this compound has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. In vivo studies have shown that this compound exhibits low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. In addition, this compound exhibits low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy as an anticancer agent. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with isopropyl chloroacetate in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism to yield this compound as the final product. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, this compound has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Propiedades
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)20-17(23)12-24-16-11-7-6-10-15(16)19-21-18(22-25-19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUUPRXBVJNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



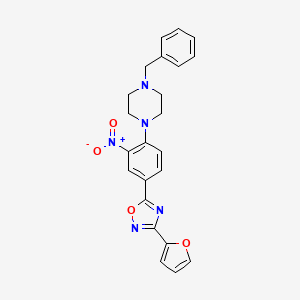
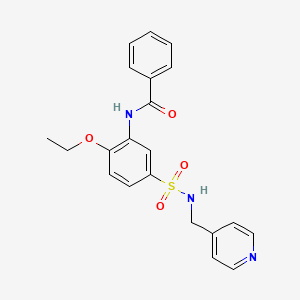
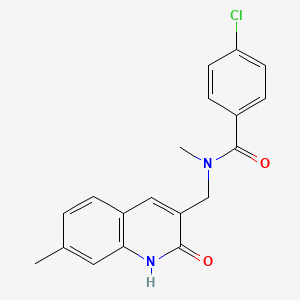
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)

